
Zoanthoxantin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoanthoxantin is a natural product found in Antipathes dichotoma, Parazoanthus axinellae, and Axinella damicornis with data available.
Applications De Recherche Scientifique
Structural Confirmation and Isolation
Zoanthoxanthin, a novel metabolite with a unique heterocyclic system, was isolated from Parazoanthus axinellae. Its structure was confirmed through chemical, spectral data, and X-ray crystallography (Cariello et al., 1973). Further identification as a 1,3,5,7-tetrazacyclopentazulene, derived from its chemical and spectral properties, and X-ray analysis of its derivatives was also accomplished (Cariello et al., 1974).
Distribution and Variability
The distribution of zoanthoxanthins in marine invertebrates, particularly coelenterates of the order Zoanthidea, was studied, revealing distinctive pigment patterns for each species, indicating taxonomic significance (Cariello et al., 1979).
Cytotoxicity and Structural Analysis
The cytotoxic properties and NMR assignments of various zoanthoxanthin alkaloids were explored. These studies provide benchmark NMR assignments, facilitating future investigations into new metabolites of this class (Jiménez & Crews, 1993).
Biological Activity and Potential Applications
New diacylated zoanthoxanthin alkaloids, dentithecamides, were identified from the marine hydroid Dentitheca habereri, exhibiting inhibitory activity against PAX3-FOXO1 transcriptional activity. This discovery provides a structural basis for developing more potent inhibitors (Jiang et al., 2022).
Fluorescence and Acidochromism Properties
Zoanthoxanthins and derivatives, characterized by intense fluorescence and acidochromism, were studied for their electronic and photophysical properties using quantum chemical methods. This research provides insights into their environmentally sensitive, quadrupolar nature, and potential as tuneable photophysical molecular systems (Benassi & Benassi, 2020).
Chemical Investigation of Marine Invertebrates
A study on the South China Sea gorgonian Echinogorgia pseudossapo isolated zoanthoxanthin alkaloids and sesquiterpenes, some exhibiting mild anti-HSV-1 activity and significant antilarval activity, indicating potential biomedical applications (Gao et al., 2011).
DNA Binding and Biological Activity
The binding of parazoanthoxanthin A to DNA duplexes was characterized, revealing two modes of binding, including properties of intercalation and electrostatic interactions. This study enhances understanding of zoanthoxanthins' broad biological activity (Pasic et al., 2001).
Propriétés
Numéro CAS |
40451-47-6 |
|---|---|
Nom du produit |
Zoanthoxantin |
Formule moléculaire |
C13H16N6 |
Poids moléculaire |
256.31 g/mol |
Nom IUPAC |
9-N,9-N,5,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene-4,9-diamine |
InChI |
InChI=1S/C13H16N6/c1-7-5-8(18(2)3)9-10(16-6-15-9)11-12(7)19(4)13(14)17-11/h5-6H,1-4H3,(H2,14,17) |
Clé InChI |
WOYJUCXCGYYVSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=NC=N2)C3=C1N(C(=N3)N)C)N(C)C |
SMILES canonique |
CC1=CC(=C2C(=NC=N2)C3=C1N(C(=N3)N)C)N(C)C |
Autres numéros CAS |
40451-47-6 |
Synonymes |
zoanthoxanthin zoanthoxantin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






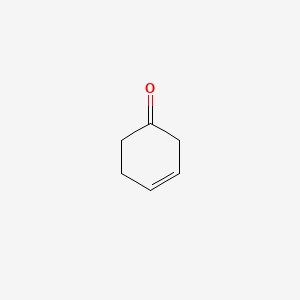

![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
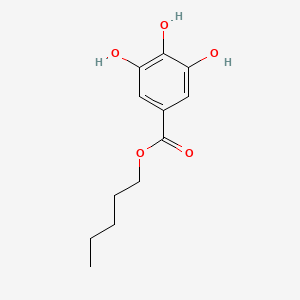
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)
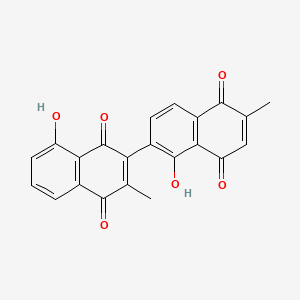
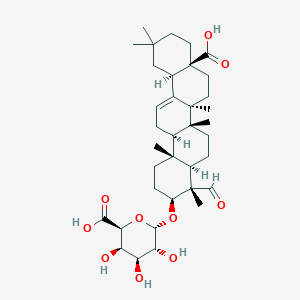

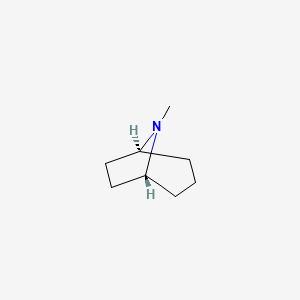
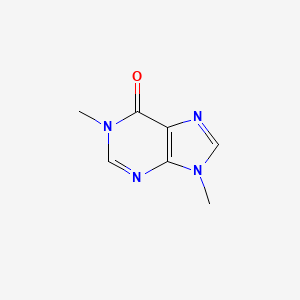
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)